![molecular formula C17H15N3O B6343861 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 1195977-36-6](/img/structure/B6343861.png)
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
Overview
Description
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPA, is an organic compound belonging to the class of pyrimidines. It is a product of a reaction between 4-methoxyphenylhydrazine and 6-phenylpyrimidin-2-amine, and is used in various scientific research applications. This compound has been studied for its biochemical and physiological effects, and has been used in lab experiments to explore its potential applications.
Scientific Research Applications
Medicine: Therapeutic Agent Development
This compound has potential applications in the development of therapeutic agents due to its structural similarity to curcumin, which is known for its medicinal properties. It could be explored for its anti-inflammatory, antioxidant, and anticancer activities, similar to curcumin .
Agriculture: Plant Growth and Protection
The analogs of this compound may be used in agricultural science to enhance plant growth or protect crops from pests and diseases. Its structural analog, curcumin, has shown antimicrobial properties, which could be beneficial in developing plant protection strategies .
Material Science: Nanomaterial Synthesis
“4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine” could serve as a precursor in the synthesis of nanomaterials. Its phenyl rings might interact with metal ions, leading to the formation of novel nanocomposites with potential applications in electronics and photonics .
Environmental Science: Pollution Remediation
Research could explore the use of this compound in environmental science, particularly in pollution remediation. Its potential to form complexes with metals could be utilized in treating water contaminated with heavy metals .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectroscopy. They could help in the quantification and identification of substances due to their unique spectral properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins like tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
For instance, some compounds inhibit the activity of NADPH oxidase, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
Related compounds have been found to undergo rapid metabolism and wide tissue distribution .
Result of Action
A compound with a similar structure has been found to exhibit cytotoxic activity against breast cancer through erα inhibition .
properties
IUPAC Name |
4-(3-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-14-9-5-8-13(10-14)16-11-15(19-17(18)20-16)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNUCVTMAKBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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